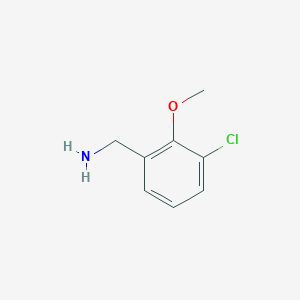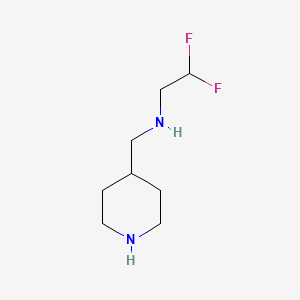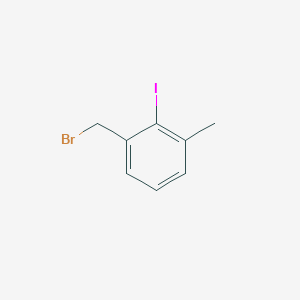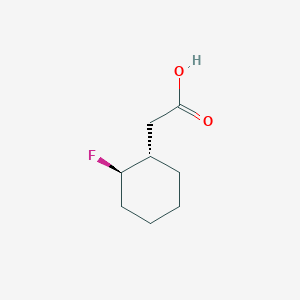
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound with a unique structure. It belongs to the class of tetrahydrothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a hydroxy group, a methylamino group, and a tetrahydrothiophene ring with a 1,1-dioxide substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Amination: The methylamino group can be introduced through nucleophilic substitution reactions, using reagents like methylamine.
Oxidation to 1,1-Dioxide: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxy group or the sulfur atom.
Reduction: The compound can be reduced to remove the 1,1-dioxide group or to convert the hydroxy group to a hydrogen.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like methylamine, ethylamine, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.
Applications De Recherche Scientifique
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfur atom in the tetrahydrothiophene ring can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: Lacks the hydroxy and amino groups, making it less reactive.
3-Hydroxy-4-(methylamino)tetrahydrothiophene: Lacks the 1,1-dioxide group, affecting its redox properties.
4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide: Lacks the hydroxy group, affecting its ability to form hydrogen bonds.
Uniqueness
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. The presence of both hydroxy and amino groups, along with the 1,1-dioxide substitution, allows it to participate in diverse chemical reactions and interact with various biological targets.
Propriétés
Formule moléculaire |
C8H18N2O3S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
(3S,4S)-4-[methyl-[2-(methylamino)ethyl]amino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H18N2O3S/c1-9-3-4-10(2)7-5-14(12,13)6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
JXCBTZVNZLIHEF-HTQZYQBOSA-N |
SMILES isomérique |
CNCCN(C)[C@@H]1CS(=O)(=O)C[C@H]1O |
SMILES canonique |
CNCCN(C)C1CS(=O)(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)



![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)
![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)

